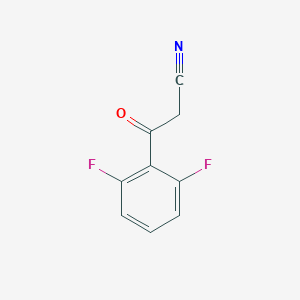

3-(2,6-Difluorophenyl)-3-oxopropanenitrile

描述

Overview of Fluorinated Organic Compounds in Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. googleapis.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. mdpi.com In pharmaceutical research, fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. googleapis.com These modifications can lead to drugs with improved pharmacokinetic profiles and therapeutic efficacy. nih.gov The prevalence of fluorinated compounds is evident in the number of FDA-approved drugs, with a significant portion containing at least one fluorine atom. mdpi.com Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials, agrochemicals, and specialized reagents. orientjchem.orgresearchgate.net

Significance of β-Ketonitriles as Synthetic Intermediates

β-Ketonitriles are highly valued building blocks in organic synthesis due to their capacity to participate in a diverse range of chemical reactions. nih.gov They serve as precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules. mdpi.com The presence of both a keto and a nitrile group allows for sequential or one-pot reactions to construct complex molecular architectures. For instance, they are key starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and isoxazoles. orientjchem.org The reactivity of the active methylene (B1212753) group, positioned between the two electron-withdrawing groups, facilitates condensations and other carbon-carbon bond-forming reactions. nih.gov This versatility has established β-ketonitriles as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Specific Context of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile in Academic Inquiry

Within the broader class of fluorinated aromatic β-ketonitriles, this compound, also known as 2-(2,6-difluorobenzoyl)acetonitrile, has emerged as a compound of significant interest. Its structure, featuring a difluorinated phenyl ring, combines the advantageous properties of organofluorine compounds with the synthetic versatility of the β-ketonitrile scaffold. This specific substitution pattern is often explored in the design of bioactive molecules due to the electronic effects and conformational constraints imposed by the ortho-fluorine atoms.

While extensive academic literature solely dedicated to this compound is specialized, its importance is highlighted by its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. One notable application is in the preparation of pyrimidine (B1678525) derivatives, which are a class of heterocyclic compounds with a wide range of biological activities.

A common synthetic route to this compound involves the Claisen condensation of an appropriate ester, such as ethyl 2,6-difluorobenzoate (B1233279), with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide or sodium amide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40017-76-3 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| Melting Point | 52-55 °C |

This data is compiled from chemical supplier information.

Research involving this compound often focuses on its utility in multicomponent reactions to build complex heterocyclic systems. For example, it can react with various nucleophiles and electrophiles in a controlled manner to afford highly substituted ring systems. The 2,6-difluoro substitution on the phenyl ring can influence the reactivity of the carbonyl group and the acidity of the methylene protons, thereby affecting the outcome of these synthetic transformations. This makes it a valuable tool for chemists exploring new synthetic methodologies and developing novel molecular entities with potential therapeutic applications.

Structure

3D Structure

属性

IUPAC Name |

3-(2,6-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUAZITUTVDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504998 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-76-3 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 2,6 Difluorophenyl 3 Oxopropanenitrile

Established Synthetic Routes for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

The most common and direct method for synthesizing β-ketonitriles, including this compound, is the acylation of an acetonitrile (B52724) anion with a suitable acylating agent, typically an ester. nih.govresearchgate.net This approach is a variation of the Claisen condensation, tailored for nitrile substrates.

Synthesis from Methyl 2,6-Difluorobenzoate (B1233279)

The synthesis of this compound can be achieved through the condensation of Methyl 2,6-Difluorobenzoate with acetonitrile. This reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic nitrile-stabilized carbanion. nih.gov This anion then performs a nucleophilic acyl substitution on the carbonyl carbon of the ester. The subsequent elimination of a methoxide (B1231860) ion yields the target β-ketonitrile.

The reaction mechanism proceeds as follows:

Deprotonation: A strong base, such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH), abstracts a proton from the α-carbon of acetonitrile, creating a resonance-stabilized carbanion. nih.gov

Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of Methyl 2,6-Difluorobenzoate, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the methoxide leaving group (⁻OCH₃) to form the final product, this compound.

Since the resulting β-ketonitrile is more acidic than the starting acetonitrile, at least two equivalents of the base are typically required to drive the reaction to completion. nih.gov

General Procedures and Yield Optimization

General procedures for the acylation of nitriles with esters have been well-documented. nih.govutsa.edu A typical procedure involves dissolving the ester (e.g., Methyl 2,6-Difluorobenzoate) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). utsa.edu Acetonitrile and a strong base, such as potassium tert-butoxide, are then added, and the mixture is heated. utsa.edu Microwave-assisted heating can accelerate this reaction, reducing the time required from hours to minutes. utsa.edu After the reaction is complete, it is quenched with a dilute acid, and the product is extracted using an organic solvent. utsa.edu

Several factors can be adjusted to optimize the yield of this synthesis:

| Parameter | Optimization Strategy | Rationale |

| Base | Use of strong, non-nucleophilic bases like KOt-Bu or NaH is preferred. nih.gov Lithium bases have also been used. nih.gov | Prevents side reactions such as the base reacting with the nitrile, which can occur with amide bases like sodium amide. nih.gov |

| Stoichiometry | At least two equivalents of base and nitrile are often used relative to the ester. nih.gov Using a large excess of acetonitrile can also be employed. google.com | The product is more acidic than the starting nitrile, so a second equivalent of base is needed to deprotonate it and shift the equilibrium. nih.gov |

| Solvent | Anhydrous ethereal solvents like THF or benzene (B151609) are commonly used. utsa.edu | Prevents quenching of the strong base and the anionic intermediates. |

| Additives | Catalytic amounts of isopropanol (B130326) or a crown ether (e.g., 18-crown-6) can be added. nih.govnih.gov | These additives can increase the solubility of the base and suppress ion-pairing, facilitating the deprotonation of acetonitrile and improving reaction rates. nih.govnih.gov |

| Byproduct Removal | The alcohol byproduct (methanol) can be distilled off during the reaction, often as an azeotrope with excess acetonitrile. google.com | Removing the alcohol byproduct shifts the reaction equilibrium toward the product side, thereby increasing the yield. google.com |

Alternative Synthetic Strategies for Related β-Ketonitriles

While direct condensation is a primary route, other modern synthetic methods have been developed for the synthesis of β-ketonitriles. These alternatives offer different substrate scopes and functional group tolerances.

Palladium-Catalyzed α-Arylation of tert-Butyl Cyanoacetates

A palladium-catalyzed, three-component coupling reaction provides an alternative route to β-ketonitriles. This method involves the carbonylative α-arylation of a cyanoacetate (B8463686) ester. The process couples an aryl bromide (such as 1-bromo-2,6-difluorobenzene), carbon monoxide, and tert-butyl cyanoacetate. The reaction is typically followed by an acid-mediated decarboxylation step to yield the final 3-aryl-3-oxopropanenitrile.

The key features of this methodology are:

Catalyst System: A palladium catalyst, often used in conjunction with a phosphine (B1218219) ligand like Xantphos.

Mild Conditions: The reaction proceeds under mild basic conditions, which allows for excellent functional group tolerance.

Mechanism: It involves the formation of an arylpalladium species, which then undergoes a series of steps including coordination with the cyano group and carbon monoxide insertion to form the β-ketonitrile structure. organic-chemistry.org

This strategy is particularly valuable for creating a diverse library of β-ketonitriles from various aryl and heteroaryl bromides.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound (like a nitrile) with a carbonyl compound (an aldehyde or ketone). orgsyn.org The reaction is typically catalyzed by a weak base. While it is a powerful tool in organic synthesis, the Knoevenagel condensation does not directly produce saturated β-ketonitriles.

Instead, the reaction between a carbonyl compound and an active methylene nitrile like acetonitrile or malononitrile (B47326) is followed by a spontaneous dehydration step. orgsyn.org This leads to the formation of an α,β-unsaturated nitrile. For example, the reaction of a ketone with acetonitrile using potassium hydroxide (B78521) as a base yields an α,β-unsaturated nitrile, not a β-ketonitrile. orgsyn.org Therefore, while the Knoevenagel condensation is a key method for synthesizing unsaturated systems, it is not a direct pathway to this compound.

Mechanistic Investigations of Formation Reactions

The formation of this compound is most commonly achieved through a base-catalyzed condensation reaction, typically a variation of the Claisen condensation. This reaction involves the carbon-carbon bond formation between a nitrile and an ester or another suitable acylating agent. Mechanistic investigations reveal a multi-step process involving the generation of a potent nucleophile and its subsequent reaction with an electrophilic carbonyl carbon.

Role of Catalysts and Reagents

The synthesis of β-ketonitriles such as this compound is critically dependent on the choice of base and the nature of the starting materials. nih.gov Strong bases are essential for initiating the reaction by deprotonating the α-carbon of the nitrile. wikipedia.orgorganic-chemistry.org

Catalysts and Bases:

Strong, non-nucleophilic bases are paramount for the efficient synthesis of β-ketonitriles. organic-chemistry.org Sodium hydride (NaH) is a frequently employed base in these reactions. wikipedia.orgntu.edu.sg Its primary role is to act as a Brønsted base, abstracting a proton from the α-carbon of acetonitrile. ntu.edu.sg This deprotonation generates a resonance-stabilized carbanion, the acetonitrile anion, which serves as the key nucleophile in the reaction. nih.gov The use of a strong base like sodium hydride is crucial because the acidity of the α-protons of acetonitrile is relatively low. Other strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) can also be utilized. nih.govutsa.edu The choice of base can influence reaction yields and the formation of side products. nih.gov It is important that the base does not interfere with the reaction through competing nucleophilic substitution or addition at the carbonyl carbon. wikipedia.org

The general mechanism, a Claisen-type condensation, proceeds as follows:

Deprotonation: The strong base removes an α-proton from acetonitrile (CH₃CN), forming a highly reactive enolate anion. This anion is stabilized by resonance. wikipedia.orgbyjus.com

Nucleophilic Attack: The acetonitrile enolate anion then attacks the electrophilic carbonyl carbon of an ester of 2,6-difluorobenzoic acid (e.g., methyl 2,6-difluorobenzoate). This results in the formation of a tetrahedral intermediate. youtube.comyoutube.com

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., methoxide) from the ester, which regenerates the carbonyl group and forms the desired β-ketonitrile product. scienceinfo.com

Final Deprotonation: The newly formed this compound has acidic protons on the methylene group flanked by the carbonyl and nitrile groups. The alkoxide generated in the previous step then deprotonates this methylene group, forming a resonance-stabilized enolate of the product. This final deprotonation step is often the thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com

Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product. wikipedia.org

Reagents:

The primary reagents in this synthesis are:

Acetonitrile (CH₃CN): This provides the two-carbon nitrile-containing fragment of the final product. Its α-protons are sufficiently acidic to be removed by a strong base.

An activated derivative of 2,6-difluorobenzoic acid: Typically, an ester such as methyl 2,6-difluorobenzoate or ethyl 2,6-difluorobenzoate is used as the acylating agent. google.com The 2,6-difluoro substitution pattern on the phenyl ring influences the reactivity of the carbonyl group.

The table below summarizes the key reagents and their functions in the synthesis of this compound.

| Reagent/Catalyst | Chemical Formula | Role in the Reaction |

| Acetonitrile | CH₃CN | Source of the nucleophilic enolate |

| Methyl 2,6-difluorobenzoate | C₈H₆F₂O₂ | Acylating agent (electrophile) |

| Sodium Hydride | NaH | Strong base for deprotonation |

| Acid (e.g., HCl) | HCl | Neutralization during workup |

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, the general principles of Claisen-type condensations provide insight into the reaction's progress and feasibility.

Reaction Kinetics:

Concentration of Reactants: The rate is dependent on the concentrations of both the ester and the acetonitrile enolate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.

Solvent: The choice of solvent can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction kinetics.

The rate-determining step in a Claisen condensation is typically the nucleophilic attack of the enolate on the ester carbonyl group.

Reaction Thermodynamics:

The table below outlines the general thermodynamic characteristics of the key steps in the formation of this compound via a Claisen-type condensation.

| Reaction Step | General Thermodynamic Profile | Driving Force |

| Deprotonation of Acetonitrile | Endothermic | Formation of a stabilized enolate |

| Nucleophilic Attack | Reversible | Formation of a new C-C bond |

| Elimination of Alkoxide | Reversible | Regeneration of a carbonyl group |

| Deprotonation of Product | Exergonic | Formation of a highly stable enolate |

Chemical Reactivity and Transformation Studies of 3 2,6 Difluorophenyl 3 Oxopropanenitrile

Reactions Involving the Ketone Moiety

The ketone group is a primary site for nucleophilic addition and condensation reactions, allowing for modification of the carbon skeleton.

The carbonyl group of the ketone can be selectively reduced to a secondary alcohol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucalgary.cadocbrown.info

The reaction with NaBH₄, a milder reducing agent, is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. docbrown.info A subsequent workup with water or a dilute acid protonates the resulting alkoxide to furnish the alcohol, yielding 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile. Due to the creation of a new chiral center, a racemic mixture of the alcohol is typically formed unless a chiral reducing agent is employed.

Table 2: Reduction of the Ketone Moiety

| Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile | Carbonyl Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF, then H₃O⁺ workup | 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile | Carbonyl Reduction |

The ketone functionality can participate in condensation reactions with various reagents. One important class of such reactions is the Knoevenagel condensation, which involves the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group. wikipedia.orgsciensage.info While 3-(2,6-Difluorophenyl)-3-oxopropanenitrile itself possesses an active methylene group, its ketone can react with other active methylene compounds.

Another significant condensation reaction is with hydrazine (B178648) and its derivatives, which leads to the formation of hydrazones. This reaction is the first step of the Wolff-Kishner reduction, a method to deoxygenate the carbonyl group to a methylene (CH₂) group. libretexts.orgmasterorganicchemistry.com The reaction of the ketone with hydrazine forms a hydrazone, which, upon heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is converted to the corresponding alkane, 3-(2,6-Difluorophenyl)propanenitrile. masterorganicchemistry.com

Furthermore, the active methylene group flanked by the ketone and nitrile groups is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with aldehydes or ketones in an aldol-type condensation reaction, leading to the formation of new carbon-carbon bonds. wikipedia.orgksu.edu.sa

Transformations of the Difluorophenyl Moiety

The difluorophenyl ring is generally stable, but the fluorine atoms can be substituted under certain conditions via nucleophilic aromatic substitution (SNAr). wikipedia.org The viability of SNAr reactions depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atoms). libretexts.org

The 3-oxo-1-nitrilepropyl substituent on the phenyl ring is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.org Therefore, the fluorine atoms at the ortho positions (C2 and C6) are susceptible to displacement by strong nucleophiles.

For a nucleophilic aromatic substitution to occur, a nucleophile first adds to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. Potential nucleophiles for this transformation include alkoxides (e.g., NaOCH₃), amines, or thiolates. The reaction typically requires elevated temperatures. This reactivity allows for the introduction of a variety of substituents onto the aromatic ring, further diversifying the molecular structure.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The feasibility of such reactions is heavily dependent on the electronic nature of the substituents already present on the ring. In the case of this compound, the aromatic ring is substituted with two fluorine atoms and a 3-oxo-propanenitrile group. Both fluorine atoms and the acyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.

The two fluorine atoms at the ortho positions (C2 and C6) exert a strong deactivating inductive effect (-I) and a weaker activating mesomeric effect (+M). The acyl group is also strongly deactivating due to its electron-withdrawing resonance and inductive effects. The cumulative effect of these substituents makes the aromatic ring of this compound significantly less nucleophilic than benzene (B151609), and therefore, much less reactive towards electrophiles.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to be very challenging to achieve under standard conditions. wikipedia.orgminia.edu.eg Overcoming this deactivation would likely necessitate the use of harsh reaction conditions, including strong Lewis acid catalysts and high temperatures. However, no specific experimental data detailing such reactions on this compound could be identified in the surveyed literature.

A hypothetical electrophilic substitution on this ring would most likely direct an incoming electrophile to the meta position (relative to the 3-oxo-propanenitrile group) that is least sterically hindered and electronically deactivated. However, without experimental validation, this remains a theoretical prediction.

Further Fluorination or Defluorination Studies

The introduction of additional fluorine atoms onto the already difluorinated ring of this compound or the selective removal of one or more fluorine atoms represents complex synthetic challenges.

Further Fluorination: The direct fluorination of aromatic compounds is often a difficult transformation to control due to the high reactivity of fluorinating agents. scispace.com For an electron-deficient ring such as the one in this compound, nucleophilic aromatic substitution (SNAr) might be a more plausible route to introduce additional fluorine atoms if a suitable leaving group were present on the ring. However, the existing C-H bonds are not amenable to this pathway. Electrophilic fluorination, on the other hand, would face the same deactivation challenges as other electrophilic aromatic substitution reactions. While various modern fluorinating reagents have been developed, their application to this specific substrate has not been reported. nih.govucd.ie

Defluorination: The selective removal of fluorine from a polyfluorinated aromatic ring, or hydrodefluorination (HDF), is a reaction of growing interest, particularly for the synthesis of partially fluorinated compounds. mdpi.com This transformation is typically achieved using reducing agents, often in the presence of a catalyst. For instance, catalytic transfer hydrogenative defluorination has been shown to be effective for some polyfluoroarenes. mdpi.com The success of such a reaction on this compound would depend on the specific reagents and conditions employed. The C-F bond is very strong, and achieving selective defluorination without affecting other functional groups in the molecule would be a significant challenge. Studies on microbial defluorination have also been conducted on various per- and polyfluoroalkyl substances (PFAS), but their applicability to this specific compound is not documented. nih.govnih.gov

To date, no specific studies detailing the further fluorination or defluorination of this compound have been found in the reviewed scientific literature.

Data Tables

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the structure of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile. The compound exists as a mixture of keto and enol tautomers in solution, with the enol form being predominant.

In ¹H NMR analysis, the compound displays signals corresponding to both the keto and the more stable enol tautomer. For the major enol form, a characteristic signal appears at approximately 6.0 ppm, attributed to the vinyl proton (=CH). The aromatic protons of the difluorophenyl ring appear as a multiplet between 7.0 and 7.6 ppm. A broad signal observed at a higher chemical shift (around 12.5 ppm) is indicative of the enolic hydroxyl (-OH) proton, which is often broadened due to chemical exchange. The minor keto form is identified by a singlet at approximately 4.4 ppm, corresponding to the methylene (B1212753) protons (-CH₂-).

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|

| ~12.5 | Broad Singlet | Enolic OH |

| 7.0 - 7.6 | Multiplet | Aromatic CH |

| ~6.0 | Singlet | Vinyl =CH |

The ¹³C NMR spectrum provides further confirmation of the enol structure as the major tautomer. Key signals include a peak at approximately 175 ppm, which is assigned to the enolic carbon attached to the hydroxyl group (C-OH). The carbon of the nitrile group (-CN) is observed around 115 ppm. The vinyl carbon (=CH) signal appears near 90 ppm. The aromatic carbons of the difluorophenyl ring produce a series of signals between 110 and 160 ppm, with their exact chemical shifts and splitting patterns influenced by coupling with the adjacent fluorine atoms.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~175 | Enolic C-OH |

| 110 - 160 | Aromatic Carbons |

| ~115 | Nitrile CN |

| ~90 | Vinyl =CH |

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum shows a single, sharp signal at approximately -110 ppm. This single resonance is consistent with the chemical equivalence of the two fluorine atoms on the symmetrically substituted phenyl ring, confirming their positions at the C2 and C6 locations.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows several characteristic absorption bands. A strong, sharp peak is observed at approximately 2220 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. A broad absorption band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretch of the enol form. The C=O stretching vibration of the keto group is also present, typically around 1680 cm⁻¹. Vibrations associated with the aromatic ring and C-F bonds are observed in the fingerprint region (below 1600 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3400 | Stretching | Enolic O-H |

| ~2220 | Stretching | Nitrile C≡N |

| ~1680 | Stretching | Ketone C=O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using electrospray ionization (ESI) in negative mode, the mass spectrum of this compound shows a prominent peak at a mass-to-charge ratio (m/z) of 180.03. This value corresponds to the deprotonated molecule ([M-H]⁻), confirming the molecular weight of the compound as 181.14 g/mol .

| Technique | Mode | m/z (Observed) | Assignment |

|---|---|---|---|

| ESI | Negative | 180.03 | [M-H]⁻ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. Despite a thorough search of publicly available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Crystal Growth and Structure Determination

Information regarding the specific conditions and methodologies for the crystal growth of this compound is not available in the reviewed literature. Consequently, the determination of its crystal system, space group, unit cell dimensions, and other key crystallographic parameters through single-crystal X-ray diffraction has not been reported.

To provide context, the general process of crystal structure determination involves growing a high-quality single crystal of the compound. This is typically achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer. An X-ray beam is then directed at the crystal, and the resulting diffraction pattern is collected. This pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, contains information about the arrangement of atoms.

The collected data is then processed to determine the unit cell parameters and the space group. The final step is structure solution and refinement, where the positions of the individual atoms are determined and refined to generate a precise three-dimensional model of the molecule.

Without a dedicated crystallographic study for this compound, a data table of its crystallographic parameters cannot be compiled.

Intermolecular Interactions and Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure data. As this information is not presently available, a definitive description of the specific non-covalent interactions governing the three-dimensional arrangement of molecules in the solid state cannot be provided.

In a hypothetical crystal structure, one could anticipate the presence of several types of intermolecular interactions. The difluorophenyl group, with its electronegative fluorine atoms, could participate in dipole-dipole interactions and potentially weak C–H···F hydrogen bonds. The carbonyl group (C=O) is a strong hydrogen bond acceptor, and the nitrile group (C≡N) can also act as a weak acceptor. The arrangement of these functional groups would dictate the formation of potential dimers, chains, or more complex supramolecular architectures through these interactions.

A comprehensive understanding of the solid-state structure of this compound awaits a formal single-crystal X-ray diffraction study. Such an investigation would provide invaluable insights into its molecular conformation and the subtle interplay of intermolecular forces that define its crystalline architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and is a foundational tool in computational chemistry.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.comsunankalijaga.org For 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable 3D structure. sunankalijaga.orgresearchgate.net

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Such data is crucial for understanding the molecule's spatial configuration, including the orientation of the 2,6-difluorophenyl ring relative to the oxopropanenitrile side chain. Electronic structure analysis would further reveal details about the distribution of electron density, atomic charges, and dipole moment, offering insights into the molecule's polarity and electrostatic potential.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative) No specific data found in the literature. The table below is an example of what such a calculation would produce.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Example) |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | - | - | 1.39 Å |

| Bond Length | C7 | O1 | - | - | 1.21 Å |

| Bond Length | C9 | N1 | - | - | 1.15 Å |

| Bond Angle | C1 | C7 | C8 | - | 119.5° |

| Bond Angle | C7 | C8 | C9 | - | 110.0° |

| Dihedral Angle | C2 | C1 | C7 | O1 | 30.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijpsr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ijpsr.comscholarsresearchlibrary.com

A DFT calculation for this compound would provide the energies of these orbitals. A small HOMO-LUMO gap would suggest high chemical reactivity, whereas a large gap would indicate high stability. ijpsr.com The visualization of these orbitals would show their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) No specific data found in the literature. The table below is an example of what such a calculation would produce.

| Orbital | Energy (eV) - Example |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. escholarship.org It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. researchgate.net

For this compound, molecular docking studies would involve selecting a specific protein target and computationally placing the compound into its binding site. The simulation would then calculate the most favorable binding poses and estimate the binding energy.

The results would detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is vital for understanding the basis of its potential biological activity and for guiding the design of more potent analogs. Without a specified biological target for this compound, no specific docking studies can be cited.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to predict the activity of new or untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a model correlating these descriptors with activity. No published QSAR models that specifically include this compound were identified.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify the transition states and intermediates that connect reactants to products.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis could determine the most likely reaction pathway. By calculating the activation energies for different possible routes, researchers can predict which mechanism is kinetically favored. This provides a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone. No specific computational studies on the reaction mechanisms of this compound were found in the literature search.

Applications in Medicinal Chemistry and Drug Discovery

As a Scaffold for Biologically Active Compounds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different biological activities. While 3-(2,6-difluorophenyl)-3-oxopropanenitrile is a versatile precursor, its direct use as a central scaffold for certain biological targets is not extensively documented in current scientific literature.

Heat Shock Protein 90 (Hsp90) Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. ucl.ac.uk Consequently, Hsp90 has become a significant target for anticancer drug development. ucl.ac.uknih.gov The development of Hsp90 inhibitors has explored various chemical scaffolds, including those based on purine (B94841) and novobiocin. ucl.ac.uk However, a review of the available scientific literature does not currently provide specific examples of this compound being utilized directly as a primary scaffold for the synthesis of Hsp90 inhibitors.

Anticryptococcal Activity

Cryptococcus neoformans is an opportunistic fungal pathogen that can cause life-threatening infections, particularly in immunocompromised individuals. The search for novel antifungal agents with anticryptococcal activity is an ongoing area of research. While various heterocyclic compounds are being investigated for this purpose, there is currently no specific research available that demonstrates the use of this compound as a direct scaffold for compounds with notable anticryptococcal activity.

Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov While many heterocyclic compounds, including pyrazole (B372694) derivatives, have been investigated for their antitubercular properties, the scientific literature does not presently describe the use of the this compound molecule itself as the core scaffold for antitubercular agents. Its primary role in this field is as a precursor for more complex heterocyclic systems, as discussed in section 6.2.1.

Potential in JAK1-Selective Inhibitors

A significant application of a derivative of this compound is in the synthesis of selective inhibitors for Janus kinase 1 (JAK1). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is linked to various immune and inflammatory diseases. biologists.com

Recent research has led to the discovery of VVD-118313, a potent and selective allosteric inhibitor of JAK1. biologists.comnih.gov This compound targets a specific cysteine residue (C817) in the non-catalytic pseudokinase domain of JAK1, offering high selectivity over other JAK isoforms. biologists.comnih.gov This selectivity is advantageous as it may reduce the side effects associated with less specific JAK inhibitors. nih.gov The development of VVD-118313 highlights a sophisticated approach to drug design, moving beyond traditional ATP-competitive inhibitors. biologists.comnih.gov

The synthesis of VVD-118313 involves precursors that can be derived from this compound, demonstrating the compound's utility in creating complex and highly specific therapeutic agents. nih.govresearchgate.net

Interactive Table: Key JAK1 Inhibitor Research Findings

| Compound | Target | Mechanism of Action | Significance | Reference |

| VVD-118313 | JAK1 (C817) | Covalent allosteric inhibition | High isoform selectivity, blocks JAK1-dependent trans-phosphorylation and cytokine signaling | biologists.comnih.gov |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The primary utility of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of various heterocyclic systems, which then serve as scaffolds for a wide range of biologically active molecules.

Pyrazole Derivatives

Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Pyrazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents. nih.govresearchgate.netscirp.org

The synthesis of pyrazole derivatives often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govresearchgate.net this compound is an excellent example of a 1,3-dicarbonyl precursor. By reacting it with various substituted hydrazines, a diverse library of pyrazole compounds can be generated.

For instance, the reaction with hydrazine hydrate (B1144303) can lead to the formation of 5-amino-3-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile. This resulting pyrazole derivative contains multiple functional groups that can be further modified to explore structure-activity relationships and optimize for a specific biological target. The synthesis of such pyrazole derivatives is a common strategy in the development of new therapeutic agents. The antitubercular activity of some pyrazole derivatives makes this synthetic route particularly relevant in the search for new treatments for tuberculosis. ucl.ac.uk

Interactive Table: Pharmacological Activities of Pyrazole Scaffolds

| Activity | Description | Reference |

| Antitubercular | Inhibition of Mycobacterium tuberculosis. | nih.govscirp.org |

| Anticancer | Inhibition of tumor cell growth. | nih.gov |

| Anti-inflammatory | Reduction of inflammation. | nih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth. | nih.gov |

| Antiviral | Inhibition of viral replication. | nih.gov |

Pyrimidinone Derivatives

Pyrimidinone and its fused heterocyclic derivatives are a class of compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. gsconlinepress.comnih.govresearchgate.net The pyrimidine (B1678525) ring is a core structure in natural molecules like thymine, uracil, and cytosine, highlighting its biological significance. nih.govresearchgate.net

The synthesis of pyrimidinone derivatives can be achieved using β-ketonitriles like this compound as precursors. A common synthetic strategy involves the condensation reaction of the β-ketonitrile with N,N-binucleophilic reagents such as urea, thiourea, or guanidine (B92328). nih.govpsu.edu For instance, the reaction of this compound with guanidine would lead to the formation of a 2-amino-4-(2,6-difluorophenyl)-pyrimidin-6-one derivative. A study on the synthesis of pyrimidin-4(3H)-one derivatives started from 2-(2,6-dihalophenyl)acetonitriles, which are closely related precursors, underscoring the feasibility of this synthetic pathway. researchgate.net The resulting pyrimidinone scaffold, featuring the 2,6-difluorophenyl group, can be further modified to explore potential therapeutic applications.

The biological activity of pyrimidinone derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. nih.gov The 2,6-difluorophenyl group at position 4 or 6 of the pyrimidinone ring is expected to significantly impact the molecule's pharmacological profile.

Table 1: Examples of Biological Activities of Pyrimidinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | gsconlinepress.com |

| Anti-inflammatory | nih.govpsu.edu |

| Antimicrobial | nih.govresearchgate.net |

| Antiviral | nih.gov |

| Antihypertensive | nih.govresearchgate.net |

Thiazolidinone Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anti-HIV properties. orientjchem.orgjocpr.commdpi.comresearchgate.net The 4-thiazolidinone (B1220212) ring is a core structure in various synthetic pharmaceutical agents. jocpr.com

The synthesis of 4-thiazolidinone derivatives often involves the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. nih.gov While this compound is a ketone, it can be utilized to generate intermediates for thiazolidinone synthesis. For example, a series of 4-thiazolidinones were synthesized by reacting aryl isothiocyanates with active methylene (B1212753) compounds, followed by treatment with 2-chloroacetyl chloride, which represents a viable route for incorporating the desired structural motifs. nih.gov This approach allows for the construction of thiazolidinone rings that can be further derivatized for biological evaluation. Several studies have detailed the synthesis of novel thiazolidinone derivatives and their subsequent evaluation for antimicrobial activity. jocpr.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR studies focus on how modifications to the core structure affect biological activity.

Impact of Fluorine Substitution on Biological Activity

The strategic incorporation of fluorine atoms into organic molecules is a key tactic in modern drug design. mdpi.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. mdpi.com

The presence of the 2,6-difluoro substitution on the phenyl ring of the parent compound has several predictable effects on its derivatives:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and duration of action of a drug. mdpi.com

Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can improve membrane permeability and facilitate passage through the blood-brain barrier. mdpi.com This enhanced lipophilicity can also lead to better binding in hydrophobic pockets of target proteins.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

Conformational Control: The 2,6-disubstitution pattern can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

SAR studies on 4-thiazolidinone derivatives have shown that the presence of a 2,6-dihalophenyl group at the C-2 position is a critical requirement for potent anti-HIV activity. orientjchem.org Similarly, a series of tripartite 2,6-difluorobenzamides were investigated as antibacterial agents, highlighting the importance of this specific fluorine substitution pattern. mdpi.com

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increases |

| Lipophilicity (Aromatic) | Increases |

| Binding Affinity | Can be enhanced through specific interactions |

| Conformation | Can be restricted or altered |

Modification of R1 and R2 Groups

For derivatives synthesized from this compound, modifications to different parts of the resulting heterocyclic scaffold are crucial for optimizing biological activity.

In Pyrimidinone Derivatives: Let's consider a general 4-(2,6-difluorophenyl)pyrimidinone scaffold. The substituents at positions R1 (e.g., position 2) and R2 (e.g., position 5 or 6) on the pyrimidine ring are critical for activity. SAR studies on various pyrimidine series have shown that the nature of these groups greatly influences the pharmacological profile. nih.govresearchgate.net For example, introducing small alkyl or amino groups at R1 can affect solubility and hydrogen bonding capabilities. Modifying the R2 position with different aryl or heterocyclic rings can impact target selectivity and potency.

In Thiazolidinone Derivatives: In a typical 2-substituted-4-thiazolidinone, the 2,6-difluorophenyl group would likely be at the C-2 position (R1). The key positions for further modification are the nitrogen at position 3 (R2) and the methylene carbon at position 5. SAR studies have repeatedly shown that the substituent at the N-3 position (R2) is a major determinant of biological activity. orientjchem.org For instance, introducing pyridyl or pyrimidinyl rings at this position has been shown to confer potent anti-HIV activity in certain 4-thiazolidinone series. orientjchem.org Furthermore, substitutions at the C-5 position, often with arylidene groups, are known to produce compounds with significant antitumor activity. researchgate.net The presence of electron-withdrawing groups on the various aryl substituents has also been found to be essential for enhancing antimicrobial activities. e3s-conferences.org One study on 4-thiazolidinone inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) revealed that polar groups at the R2 position were not favorable for activity, whereas introducing a naphthyl group at the N-position led to potent inhibition. nih.gov

Applications in Materials Science and Organic Electronics

Potential in Organic Materials Chemistry

In the realm of organic materials chemistry, 3-(2,6-Difluorophenyl)-3-oxopropanenitrile serves as a versatile building block for the synthesis of more complex functional molecules. The presence of both a ketone and a nitrile group allows for regioselective reactions, enabling the construction of diverse molecular scaffolds. The difluorophenyl group is a key feature, as the incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, stability, and solid-state packing, which are all critical parameters for functional materials.

The strong electron-withdrawing nature of the two fluorine atoms can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This modulation of frontier orbital energies is a cornerstone of designing materials for specific electronic applications. Furthermore, the C-F bond is strong and the presence of fluorine can enhance the thermal and oxidative stability of the final compounds, a crucial aspect for the longevity of organic electronic devices.

Synthesis of Highly Fluorescent Compounds

The β-ketonitrile functionality within this compound is a well-established precursor for the synthesis of various heterocyclic compounds known for their fluorescent properties, such as pyrazole (B372694) and pyridine (B92270) derivatives. nih.govresearchgate.netnih.govresearchgate.net The reaction of β-ketonitriles with hydrazines, for instance, is a common and efficient method for the preparation of substituted pyrazoles. nih.govkthmcollege.ac.inresearchgate.netmdpi.comnih.gov Many pyrazole derivatives are recognized for their significant fluorescence, making them useful in applications like bioimaging and as organic light-emitting diodes (OLEDs). nih.govnih.govrsc.org

Similarly, condensation reactions with other reagents can lead to the formation of substituted pyridines and pyrimidines, which are also classes of compounds that can exhibit strong fluorescence. researchgate.netijnrd.orgsamipubco.comderpharmachemica.comnih.gov The photophysical properties of these resulting molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned by the substituents on the heterocyclic core. The 2,6-difluorophenyl group, in particular, can influence the intramolecular charge transfer (ICT) characteristics of the synthesized fluorophores, which is a key mechanism for tuning their emission color and sensitivity to the environment. researchgate.net

Below is a table summarizing the potential fluorescent heterocyclic systems that can be synthesized from this compound and their typical photophysical properties.

| Heterocyclic System | General Synthetic Precursors | Potential Photophysical Properties |

| Pyrazole Derivatives | Hydrazines | Strong fluorescence, potential for bioimaging applications and use in OLEDs. nih.govresearchgate.netnih.govrsc.org |

| Pyridine Derivatives | Ammonia, Amines | Can exhibit fluorescence, with properties sensitive to protonation and substitution. researchgate.netijnrd.org |

| Pyrimidine (B1678525) Derivatives | Amidines, Urea, Guanidine (B92328) | Can serve as fluorophores, with emission properties influenced by substitution patterns. nih.govnih.govwikipedia.org |

N-type Organic Semiconductor Development

A significant challenge in organic electronics is the development of stable and efficient n-type organic semiconductors, which are essential for the fabrication of complementary circuits. rsc.org The introduction of strong electron-withdrawing groups is a common strategy to lower the LUMO energy level of an organic molecule, facilitating electron injection and transport, which are characteristic features of n-type semiconductors.

The 2,6-difluorophenyl group in this compound makes it an attractive starting material for the synthesis of n-type organic semiconductors. rsc.org When this moiety is incorporated into larger π-conjugated systems, it can impart the necessary electronic properties for n-type behavior. For instance, heterocyclic systems like pyrimidines are inherently π-deficient, and the addition of the difluorophenyl group can further enhance this property, making the resulting compounds suitable candidates for n-type materials. wikipedia.org The development of such materials is crucial for advancing organic field-effect transistors (OFETs) and other organic electronic devices. rsc.orgresearchgate.netscience.gov

Integration into Advanced Functional Materials

The versatility of this compound allows for its integration into a wide array of advanced functional materials. Beyond discrete fluorescent molecules and semiconductors, this compound can be used to create building blocks for more complex material architectures. For example, it can be used to synthesize monomers that are subsequently polymerized to yield functional polymers with tailored optical and electronic properties.

The difluorophenyl moiety can also play a role in directing the supramolecular organization of materials in the solid state through non-covalent interactions, which is critical for efficient charge transport in organic semiconductors. rsc.org The ability to form ordered structures can lead to enhanced charge carrier mobility. Furthermore, the reactivity of the nitrile and ketone groups allows for post-synthetic modification, enabling the attachment of the resulting heterocyclic cores to other molecular units or polymer backbones to create multifunctional materials.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, scalable, and sustainable methods for the synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile and its derivatives. While classical approaches to β-ketonitriles exist, novel methodologies could offer significant advantages.

Catalytic Approaches: The development of novel catalytic systems presents a primary avenue for innovation. Research into palladium-catalyzed reactions, for example, could lead to highly selective and efficient methods for the synthesis of 3-aryl-3-oxopropanenitriles. researchgate.netrsc.org Organocatalysis, a burgeoning field in organic synthesis, offers a metal-free alternative that could enhance the green profile of the synthesis. dntb.gov.uanih.govresearchgate.netrsc.orgamanote.com

Energy-Efficient Synthesis: Exploring alternative energy sources for reaction activation is another promising direction. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various organic transformations, including the synthesis of heterocyclic compounds from β-ketonitriles. rsc.orgasianpubs.orgrsc.orgmdpi.com Similarly, ultrasound-assisted synthesis offers a mechanical energy source that can enhance reaction rates and efficiency, providing a greener alternative to conventional heating. rsc.orgresearchgate.netresearchgate.netksu.edu.sa

Continuous Flow Synthesis: The implementation of continuous flow chemistry could enable the large-scale, safe, and efficient production of this compound. rsc.orgnih.gov Flow reactors offer precise control over reaction parameters, leading to improved product quality and reproducibility.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound, which would be of significant interest for pharmaceutical applications. acs.orglibretexts.org

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages |

|---|---|

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetric synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. |

| Ultrasound-Assisted Synthesis | Improved reaction rates, milder reaction conditions, energy efficiency. |

| Continuous Flow Chemistry | Scalability, improved safety, better process control and reproducibility. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. |

Exploration of New Biological Targets and Therapeutic Areas

The structural features of this compound, namely the β-ketonitrile and difluorophenyl groups, are present in various biologically active molecules. This suggests that this compound and its derivatives could be promising candidates for drug discovery efforts.

Anti-inflammatory and Immunomodulatory Activity: β-Ketonitrile derivatives have been investigated for their potential as anti-inflammatory agents. rsc.orgnumberanalytics.com Future research could explore the ability of this compound to modulate inflammatory pathways, such as those involving cytokines and inflammatory enzymes. ksu.edu.saelectrochem.orgiosrjournals.orgtcichemicals.com

Antiviral and Antimicrobial Potential: The β-diketone functionality, structurally related to β-ketonitriles, has been associated with antiviral activity against both RNA and DNA viruses. acs.org This raises the possibility that this compound derivatives could be explored as potential antiviral agents. nih.govrsc.orgresearchgate.net Furthermore, the synthesis of novel nitrile derivatives has been explored for antimicrobial applications. researchgate.netresearchgate.net

Kinase Inhibition: The difluorophenyl motif is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. nih.govasianpubs.orgacs.orgaip.orgchemicalbook.com The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. Future studies could investigate the potential of this compound derivatives as inhibitors of various kinases implicated in cancer and other diseases.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling: To guide the design of more potent and selective drug candidates, detailed SAR studies will be crucial. researchgate.netresearchgate.netossila.comrsc.org Computational tools such as pharmacophore modeling can be employed to identify the key structural features required for biological activity and to virtually screen for new derivatives with improved properties. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Inflammation | Cyclooxygenases, Lipoxygenases, Cytokines | β-ketonitrile scaffold has shown anti-inflammatory potential. |

| Viral Infections | Viral proteases, polymerases, or entry proteins | Structural similarity to compounds with known antiviral activity. |

| Cancer | Protein kinases (e.g., EGFR, VEGFR) | The difluorophenyl motif is a known kinase-binding element. |

| Bacterial Infections | Bacterial enzymes | Nitrile-containing compounds have been explored for antimicrobial activity. |

Advanced Materials Applications and Performance Optimization

The unique electronic and photophysical properties endowed by the fluorinated aromatic ring and the conjugated keto-nitrile system suggest that this compound could be a valuable building block for advanced materials.

Nonlinear Optical (NLO) Materials: Fluorinated organic molecules have garnered significant interest for their potential in NLO applications due to their enhanced thermal and chemical stability, and favorable electronic properties. nih.govaip.orgresearchgate.netresearchgate.net Future research could involve the synthesis and characterization of derivatives of this compound to assess their second- or third-order NLO properties.

Liquid Crystals: The incorporation of fluorine atoms into organic molecules can significantly influence their mesomorphic properties, making them suitable for liquid crystal applications. iosrjournals.orgtcichemicals.comrsc.orgresearchgate.netnih.gov The polarity and steric profile of the 2,6-difluorophenyl group could be exploited to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Organic Semiconductors: The π-conjugated system in this compound suggests its potential as a building block for organic semiconductors. ossila.comsigmaaldrich.comgoogle.comrsc.org By modifying the molecular structure, it may be possible to tune the frontier molecular orbital energy levels and charge transport properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 3: Potential Advanced Materials Applications

| Application Area | Key Properties to Investigate |

|---|---|

| Nonlinear Optics | Hyperpolarizability, thermal stability, transparency. |

| Liquid Crystals | Mesophase behavior, dielectric anisotropy, clearing point. |

| Organic Semiconductors | Charge carrier mobility, HOMO/LUMO levels, thin-film morphology. |

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound is crucial for environmental sustainability.

Use of Greener Solvents: Future synthetic routes should aim to replace hazardous organic solvents with more environmentally benign alternatives. Ionic liquids, with their low volatility and high thermal stability, can serve as recyclable reaction media. acs.orgelectrochem.orgacs.orgalfa-chemistry.comorganic-chemistry.org Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer a non-toxic and easily removable solvent option. researchgate.netlibretexts.orgrsc.orgnumberanalytics.comacs.org

Atom Economy and Waste Reduction: Developing synthetic strategies with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, is a key goal of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. nih.gov

Renewable Feedstocks: While the core structure of this compound is derived from petrochemical sources, future research could explore the use of bio-based starting materials for the synthesis of certain reagents or catalysts.

Table 4: Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Safer Solvents and Auxiliaries | Use of ionic liquids or supercritical fluids as reaction media. |

| Atom Economy | Development of catalytic reactions to minimize byproduct formation. |

| Design for Energy Efficiency | Application of microwave or ultrasound energy to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for reagents or catalysts. |

In-depth Mechanistic and Computational Studies

A thorough understanding of the reaction mechanisms and molecular properties of this compound is essential for its rational design and application.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.netwikipedia.orgnih.govyoutube.com These studies can help in understanding reaction pathways, predicting the outcomes of new reactions, and designing molecules with desired electronic properties for materials applications.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or in the solid state. researchgate.netrsc.orgmdpi.combohrium.commdpi.com This can be particularly useful for understanding its behavior in biological systems or in condensed matter phases.

Quantitative Structure-Activity Relationship (QSAR) Studies: For biological applications, QSAR studies can be performed to correlate the structural features of a series of derivatives with their biological activity. This can lead to the development of predictive models that can guide the synthesis of new compounds with enhanced potency and selectivity.

常见问题

Q. What are the standard synthetic routes for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile?

The compound is typically synthesized via acylation of acetonitrile derivatives. A common method involves reacting 2,6-difluorobenzoyl chloride with cyanoacetate under basic conditions (e.g., sodium hydride or triethylamine), followed by acid hydrolysis to yield the ketonitrile. Alternative routes may use Friedel-Crafts acylation with nitrile-containing acylating agents. Key intermediates should be characterized by and to confirm regioselectivity and purity .

Q. How can researchers analytically characterize this compound?

- Spectroscopy : Use (δ ~3.8–4.2 ppm for the nitrile proton, aromatic protons in the 7.0–7.5 ppm range) and (carbonyl at ~190 ppm, nitrile at ~115 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 195.03.

- InChI Key : OBMYMTSBABEPIB-UHFFFAOYSA-N (PubChem identifier) ensures database consistency .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent degradation.

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid ignition sources (flammable nitrile group) and ensure proper ventilation.

- First Aid : Immediate rinsing with water upon contact with skin/eyes, and medical consultation if ingested (refer to P201/P210 codes in safety guidelines) .

Q. What common reactions involve the ketonitrile group in this compound?

The nitrile and ketone groups enable nucleophilic additions (e.g., Grignard reagents for β-hydroxynitrile formation) or cyclizations (e.g., Huisgen reactions to form heterocycles). The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating regioselective substitutions in aromatic systems .

Advanced Research Questions

Q. How is this compound applied in selective kinase inhibitor design?

The nitrile group acts as a bioisostere for carboxylic acids, improving metabolic stability. In JAK1 inhibitor studies, the compound’s 2,6-difluorophenyl moiety enhances binding affinity to the ATP-binding pocket via hydrophobic interactions. Structure-activity relationship (SAR) optimization involves modifying the ketonitrile linker to balance potency and selectivity .

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

Fluorine’s electron density complicates X-ray diffraction analysis. Solutions include:

- Using synchrotron radiation for high-resolution data.

- Incorporating heavy atoms (e.g., selenium derivatives) for phasing.

- DFT calculations to validate bond angles and torsion angles from experimental data .

Q. How should researchers reconcile conflicting spectral data across studies?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or impurities. Mitigation strategies:

- Cross-validate with multiple techniques (e.g., IR for carbonyl confirmation).

- Compare with computational predictions (e.g., Gaussian NMR simulations).

- Reproduce syntheses using standardized protocols .

Q. What methodologies assess its metabolic stability in pharmacokinetic studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification (e.g., hydroxylation at the phenyl ring).

- CYP450 inhibition screening : Use fluorogenic substrates to evaluate isoform-specific interactions (e.g., CYP3A4).

- Plasma stability tests : Monitor degradation over 24 hours at 37°C to guide prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。